An In-depth Technical Guide to Benzenesulfinate: Chemical Properties and Structure
An In-depth Technical Guide to Benzenesulfinate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfinate, the conjugate base of benzenesulfinic acid, is an organosulfur anion with the chemical formula C₆H₅SO₂⁻.[1] It is a versatile intermediate and reagent in organic synthesis, primarily utilized in the formation of sulfones and other sulfur-containing compounds.[2][3][4] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and common experimental protocols.
Chemical and Physical Properties
Benzenesulfinate is most commonly handled as its sodium salt, sodium benzenesulfinate (C₆H₅SO₂Na). It is a white to light yellow crystalline solid or powder that is stable under normal ambient temperature and pressure.[5][6][7] It is soluble in water.[6][8] Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅O₂S⁻ | [1] |
| Molecular Weight (anion) | 141.17 g/mol | [1] |
| Molecular Formula (Sodium Salt) | C₆H₅NaO₂S | [6][9][10] |
| Molecular Weight (Sodium Salt) | 164.16 g/mol | [8][9] |
| Melting Point (Sodium Salt) | >300 °C | [3] |
| Appearance | White to light yellow crystalline solid/powder | [5][6] |
| Solubility | Soluble in water | [6][8] |
| Stability | Stable at room temperature and pressure; sensitive to light and oxidizing agents. | [5][6] |
Molecular Structure
The benzenesulfinate anion consists of a phenyl group (C₆H₅) attached to a sulfinate group (-SO₂⁻). The sulfinate group features a sulfur atom double-bonded to one oxygen atom and single-bonded to another oxygen atom which carries a negative charge. The sulfur atom also has a lone pair of electrons.
Structural Identifiers:
-
SMILES: C1=CC=C(C=C1)S(=O)[O-][1]
-
InChI: InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)/p-1[1]
-
InChIKey: JEHKKBHWRAXMCH-UHFFFAOYSA-M[1]
Reactivity and Chemical Behavior
Benzenesulfinate is a versatile nucleophile and is widely used in organic synthesis.[6] Its reactivity is centered around the sulfinate group.
-
Synthesis of Sulfones: It is frequently used to synthesize sulfones by reacting with organic halides.[3]
-
Desulfinative Coupling: Sodium benzenesulfinate undergoes rhodium-catalyzed desulfinative coupling with aldehydes to produce ketones.[2][3]
-
Copper-Catalyzed Cross-Coupling: It can be used in copper-catalyzed cross-coupling reactions with boronic acids to form aryl sulfones.[3]
-
Oxidation: It is susceptible to oxidation, particularly in the presence of light.[5] It should be handled while avoiding contact with strong oxidizing agents.[6]
-
Reducing Agent: In certain contexts, it can act as a reducing agent.[6]
Experimental Protocols
Several methods for the synthesis of sodium benzenesulfinate have been reported. Below are detailed protocols for common laboratory-scale preparations.
Protocol 1: Synthesis from Benzenesulfonyl Chloride and Sodium Sulfite (B76179)
This is a common and straightforward method for preparing sodium benzenesulfinate.[11]
Reaction: C₆H₅SO₂Cl + Na₂SO₃ + NaHCO₃ → C₆H₅SO₂Na + NaCl + NaHSO₄
Materials:
-
Benzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Methanol (for recrystallization)
Procedure:
-
Dissolve benzenesulfonyl chloride (11 mmol) in 50 mL of water.
-
Add sodium sulfite (22 mmol) and sodium bicarbonate (22 mmol) to the solution.[12]
-
Heat the reaction mixture to 80°C for 4 hours.[12]
-
After the reaction is complete, evaporate the water under vacuum.
-
Recrystallize the resulting solid twice from methanol.
-
Filter the crystals to obtain pure sodium benzenesulfinate.[12]
Caption: Workflow for the synthesis of sodium benzenesulfinate.
Protocol 2: Synthesis from Benzenesulfinic Acid and Sodium Hydroxide (B78521)
This protocol involves the neutralization of benzenesulfinic acid with a base.
Reaction: C₆H₅SO₂H + NaOH → C₆H₅SO₂Na + H₂O
Materials:
-
Benzenesulfinic acid
-
40% Sodium hydroxide (NaOH) aqueous solution
Procedure:
-
Combine equimolar amounts of benzenesulfinic acid and a 40% aqueous solution of sodium hydroxide.
-
Stir the mixture at 30-40°C for 2 hours.
-
Concentrate the resulting solution.
-
Cool the solution to induce crystallization.
-
Filter the crystals.
-
Dry the product under vacuum to obtain the final product.[5]
Caption: Experimental workflow for benzenesulfinate synthesis via neutralization.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and purity assessment of benzenesulfinate and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene (B151609) ring. The integration of these signals would correspond to 5 protons.
-
¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the aromatic carbons. The carbon atom attached to the sulfur atom would be deshielded and appear at a distinct chemical shift compared to the other aromatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of sodium benzenesulfinate would show strong characteristic absorption bands for the S=O stretching vibrations, typically in the range of 1000-1100 cm⁻¹.
-
Bands corresponding to the aromatic C-H and C=C stretching vibrations would also be present.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to determine the molecular weight of the benzenesulfinate anion (m/z = 141.17).[1] High-resolution mass spectrometry can confirm the elemental composition.
-
Applications in Research and Development
Benzenesulfinate and its salts are valuable reagents in various fields:
-
Pharmaceutical Synthesis: Used as an intermediate in the production of various pharmaceuticals.[6]
-
Polymer Chemistry: Acts as a polymerization bonding enhancer and a plasticizer for resins like polyamide, epoxy, and phenolic resins.[5]
-
Materials Science: Employed in the synthesis of photosensitive materials and in the electroplating industry.[5]
-
Organic Synthesis: Serves as a versatile building block for constructing complex organic molecules containing the sulfonyl group.[4]
References
- 1. Benzenesulfinate | C6H5O2S- | CID 3857574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]
- 4. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. Sodium Benzenesulfinate - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]
- 6. CAS 873-55-2: Sodium benzenesulfinate | CymitQuimica [cymitquimica.com]
- 7. chemos.de [chemos.de]
- 8. Benzenesulfinic acid sodium salt [chembk.com]
- 9. Sodium benzenesulfinate | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 12. BENZENESULFINIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
